REACTION_CXSMILES
|
[H][H].[Cl:3][CH:4]=[C:5](Cl)[Cl:6].CC>>[CH2:4]=[CH2:5].[Cl:3]/[CH:4]=[CH:5]\[Cl:6].[CH:4]([Cl:3])=[CH2:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a reaction temperature of 235 degrees Celsius
|
Type
|
CUSTOM
|
Details
|
a residence time of 4.9 seconds
|
Duration
|
4.9 s
|
Type
|
CUSTOM
|
Details
|
produced
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl\C=C/Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |